molecular formula C10H13BrO2 B7859475 1-Bromo-2-(2-ethoxyethoxy)benzene

1-Bromo-2-(2-ethoxyethoxy)benzene

Cat. No.: B7859475
M. Wt: 245.11 g/mol
InChI Key: HPRHZTWLBRRHCF-UHFFFAOYSA-N
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Description

1-Bromo-2-(2-ethoxyethoxy)benzene is an organic compound with the molecular formula C10H13BrO2. It is a derivative of benzene, where a bromine atom and an ethoxyethoxy group are substituted on the benzene ring. This compound is used in various chemical syntheses and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-(2-ethoxyethoxy)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives. One common method involves the reaction of 2-(2-ethoxyethoxy)phenol with phosphorus tribromide (PBr3) under controlled conditions to introduce the bromine atom at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale bromination reactions using bromine or bromine-containing reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as distillation or recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(2-ethoxyethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted benzene derivatives, while nucleophilic substitution can produce compounds with different functional groups replacing the bromine atom .

Scientific Research Applications

1-Bromo-2-(2-ethoxyethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-(2-ethoxyethoxy)benzene involves its reactivity as an electrophile in aromatic substitution reactions. The bromine atom on the benzene ring makes the compound susceptible to nucleophilic attack, leading to the formation of various substituted products. The ethoxyethoxy group can also participate in reactions, influencing the overall reactivity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2-(2-ethoxyethoxy)benzene is unique due to the presence of both a bromine atom and an ethoxyethoxy group on the benzene ring. This combination of substituents provides distinct reactivity and properties, making it valuable in various chemical syntheses and applications .

Properties

IUPAC Name

1-bromo-2-(2-ethoxyethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-2-12-7-8-13-10-6-4-3-5-9(10)11/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRHZTWLBRRHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In DMF (120 ml) was dissolved 2-bromophenol (12 g). To the mixture was added potassium carbonate (12.5 g) and then was added 2-bromoethylethyl ether (9.1 ml), and the mixture was stirred at 70° C. for 4 hours. The reaction mixture was added to water, and the mixture was extracted with ethyl acetate, washed with saturated brine and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated, and the residue was purified with silica gel column chromatography (hexane/ethyl acetate=12/1) to give 1-bromo-2-(2-ethoxyethoxy)benzene (14.8 g).
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
9.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
12 g
Type
reactant
Reaction Step Four
Name
Quantity
120 mL
Type
solvent
Reaction Step Four

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